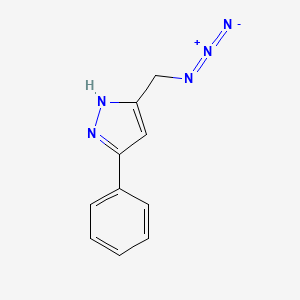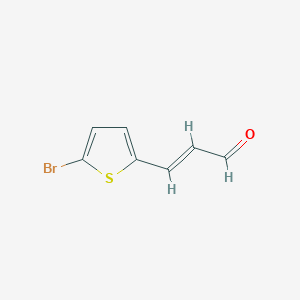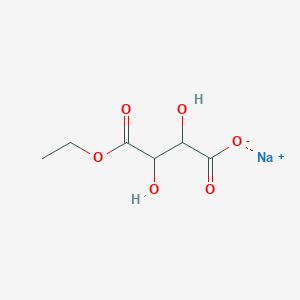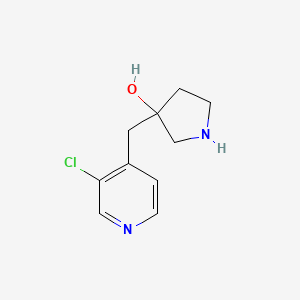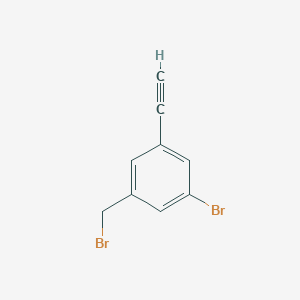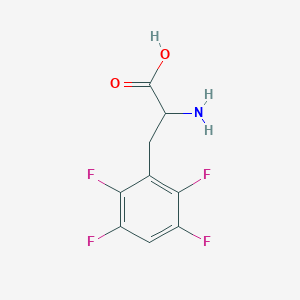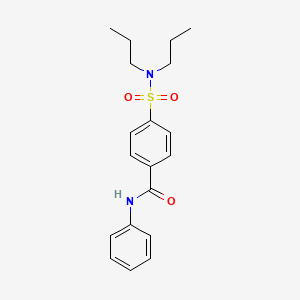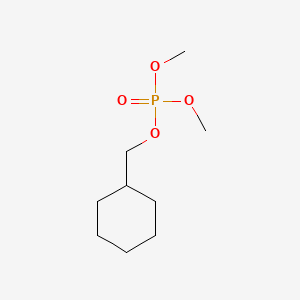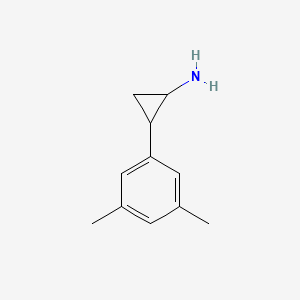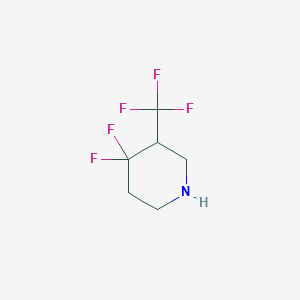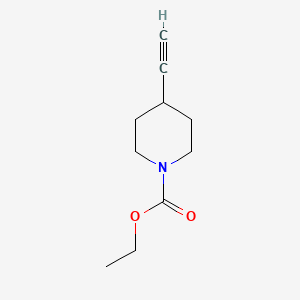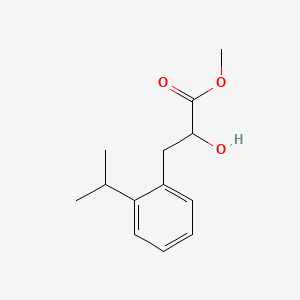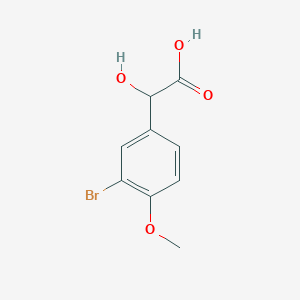
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further linked to a 2-methylthiazolyl group. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-methylthiazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the cyclopropyl group.
Substitution: Substituted thiazole or cyclopropyl derivatives.
科学的研究の応用
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing
作用機序
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The cyclopropyl group may enhance the compound’s stability and binding affinity .
類似化合物との比較
Similar Compounds
(2-Methylthiazol-4-yl)methanamine: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.
Cyclopropylmethanamine: Does not contain the thiazole ring, leading to different reactivity and applications.
Uniqueness
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C9H14N2S |
|---|---|
分子量 |
182.29 g/mol |
IUPAC名 |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H14N2S/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6,10H2,1H3 |
InChIキー |
IACYFYGJJNZUKP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CC2(CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


